molecular formula C6H10O B150981 1-Hexen-3-one CAS No. 1629-60-3

1-Hexen-3-one

Cat. No. B150981
CAS RN: 1629-60-3
M. Wt: 98.14 g/mol
InChI Key: JTHNLKXLWOXOQK-UHFFFAOYSA-N
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Description

1-Hexen-3-one is an organic compound with the molecular formula C6H10O . It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 1-Hexen-3-one consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . The molecular weight is 98.143 Da . The InChIKey for 1-Hexen-3-one is JTHNLKXLWOXOQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Hexen-3-one has a density of 0.8±0.1 g/cm³. Its boiling point is 130.0±9.0 °C at 760 mmHg. The vapour pressure is 9.9±0.2 mmHg at 25°C. The enthalpy of vaporization is 36.8±3.0 kJ/mol. The flash point is 28.5±11.9 °C. The index of refraction is 1.409 .

Scientific Research Applications

Photochemistry and Stability

  • 1-Hexen-3-one's photochemistry has been studied, showing stability towards photolysis and forming isomers and carbon monoxide as products under certain conditions (Srinivasan, 1960).

Polymerization and Chemical Properties

  • The compound has been used in polymerization studies, showing potential in producing high molecular weight poly(1-hexene) with specific structural characteristics (Saito et al., 2000).

Dehydrogenation in Chemical Reactions

  • Dehydrogenation of related compounds like cis-3-hexen-1-ol has been explored using a palladium membrane reactor, indicating the importance of reaction rate and hydrogen permeation rate in intermediate formation (Sato et al., 2007).

Catalysis and Selectivity Control

  • Studies on catalysts using 1-Hexen-3-one derivatives have shown the possibility of controlling selectivity in multi-functional group molecules, influencing reaction pathways and oxidation products (Alshammari et al., 2013).

Biosynthesis and Flavor Industry Applications

  • In the flavor industry, its derivatives like cis-3-hexen-1-yl acetate have been synthesized via lipase-catalyzed transesterification, highlighting the parameters influencing the synthesis process (Chiang et al., 2003).

Combustion and Pyrolysis Studies

  • Research on 1-hexene combustion under various pressures contributes to understanding the pyrolysis process and the formation of products like unsaturated intermediates, which is relevant for fuel and energy applications (Fan et al., 2016).

Isomerization and Reduction

  • Isomerization and reduction of related compounds in the presence of specific catalysts have been studied, showing variations in the catalytic activities and the influence of the catalysts on product formation (Sharf et al., 1976).

Environmental Impact and Photooxidation

  • The environmental impact and photooxidation of leaf-wound oxygenated compounds similar to 1-Hexen-3-one have been evaluated, contributing to understanding their role in atmospheric chemistry (Jiménez et al., 2009).

Green Tea Aroma Characterization

  • The role of 1-Hexen-3-one derivatives in green tea aroma has been characterized, showing their significant influence on the overall aroma profile (Nie et al., 2020).

Atmospheric Chemistry

  • Studies on the ozonolysis of unsaturated ketones related to 1-Hexen-3-one help in understanding their atmospheric lifetime and impact on secondary organic aerosol formation (Li et al., 2020).

Gas-Phase Reactions and Kinetics

  • The kinetics of gas-phase reactions of compounds similar to 1-Hexen-3-one with radicals and ozone have been studied, contributing to the understanding of their atmospheric reactivity (Wang et al., 2010).

Safety And Hazards

1-Hexen-3-one is a flammable liquid and vapour. It is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

hex-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNLKXLWOXOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075102
Record name 1-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexen-3-one

CAS RN

1629-60-3
Record name 1-Hexen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629-60-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexen-3-one
Source EPA DSSTox
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Record name Hex-1-en-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-HEXEN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
C Chiappe, A De Rubertis, G Amato… - Chemical research in …, 1998 - ACS Publications
… The oxidation of this metabolite was, in turn, catalyzed by rat liver microsomes and mainly by rat P450 2C11, leading exclusively to the formation of 1-hexen-3-one, with no double bond …
Number of citations: 33 pubs.acs.org
UW Suter, P Pino - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
… Copolymer composition f(mo1e fraction of (S)4methylI-hexen-3-one units in the chain) versus F (mole fraction of (S)-4methyl-1 -hexen-3-one in the initial monomer mixture) for : …
Number of citations: 1 onlinelibrary.wiley.com
UW Suter, P Pino - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
The molar optical rotation at 589 nm, the UV‐, CD‐and ORD‐spectra of atactic and highly isotactic random copolymers of 4‐methyl‐1‐penten‐3‐one (4MP3O) and (S)‐methyl‐1‐hexen‐…
Number of citations: 1 onlinelibrary.wiley.com
FC Wouters, DFO Rocha, CCS Gonçalves… - Journal of natural …, 2013 - ACS Publications
… The vinyl ketones 5-methyl-1-hexen-3-one (2) and 4-methyl-1-hexen-3-one (3) … 1-hexen-3-one (4), 4-methylhexan-3-one (5), 4,5-dimethylheptan-3-one (6), and 4-methyl-1-hexen-3-one …
Number of citations: 13 pubs.acs.org
PJ Baricelli, VJ Sánchez, AJ Pardey… - Journal of Molecular …, 2000 - Elsevier
… The formation of 2-hexen-1-ol is due to the protonation of 1,2-epoxyhexane but the appearance of the 1-hexen-3-one seems to be independent on the formation of the other products. …
Number of citations: 23 www.sciencedirect.com
L Culleré, V Ferreira, B Chevret, ME Venturini… - Food Chemistry, 2010 - Elsevier
… , six of which are reported for the first time: 1-hexen-3-one, 2-methyl-3-furanthiol, furaneol, 3-… , 3-methyl-1-butanol, 1-hexen-3-one and 3-ethylphenol. From the quantitative point of view, …
Number of citations: 167 www.sciencedirect.com
DD Roberts, TE Acree - Journal of Agricultural and Food …, 1996 - ACS Publications
… fresh raspberries were β-damascenone, diacetyl, sotolon, 1-hexen-3-one, 1-nonen-3-one, 1-… the former having greater odor potency values for diacetyl, 1-hexen-3-one, 1-octen-3-one, 1-…
Number of citations: 102 pubs.acs.org
DG Peterson, GA Reineccius - Flavour and Fragrance Journal, 2003 - Wiley Online Library
… Two other odour-active ketones (vinyl) found were 1hexen-3-one and 1-octen-3-one. Both of these compounds are the products of peroxidation of unsaturated lipids and have been …
Number of citations: 106 onlinelibrary.wiley.com
JT Budin, C Milo, GA Reineccius - … -ROYAL SOCIETY OF …, 2001 - books.google.com
… The odorants tentatively identified as perceivable in the fresh butter were: 1-hexen-3-one, 1-… Odorants tentatively identified as perceivable in the heated butter were 1-hexen-3-one, 1…
Number of citations: 12 books.google.com
P Wanner, R Tressl - European journal of biochemistry, 1998 - Wiley Online Library
… Both enzymes were most active at pH 4.8 and accepted 1-octen-3-one, 1-hexen-3-one, 3-alken-2… Both enzymes showed their highest activities with 1-hexen-3-one and 1-octen3-one, …
Number of citations: 50 febs.onlinelibrary.wiley.com

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